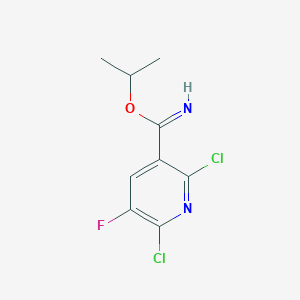
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate: is a chemical compound with the molecular formula C9H9Cl2FN2O and a molecular weight of 251.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and an isopropyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate typically involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .
Mecanismo De Acción
The mechanism of action of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carboxamide
- 2,6-Dichloro-5-fluoropyridine-3-carboxylate
Comparison: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is unique due to the presence of the isopropyl ester group, which imparts different chemical properties and reactivity compared to its analogs. The ester group enhances its solubility in organic solvents and influences its interaction with biological targets .
Propiedades
Fórmula molecular |
C9H9Cl2FN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboximidate |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)15-9(13)5-3-6(12)8(11)14-7(5)10/h3-4,13H,1-2H3 |
Clave InChI |
OJSNGZRFCIDQBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=N)C1=CC(=C(N=C1Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


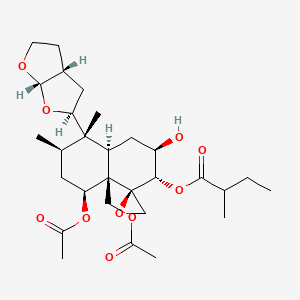


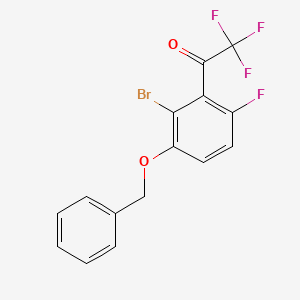

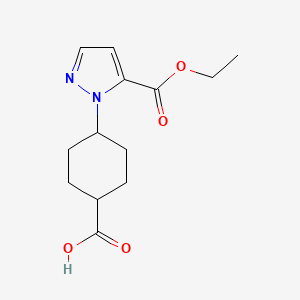
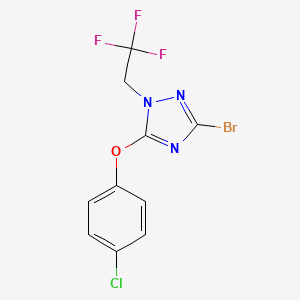
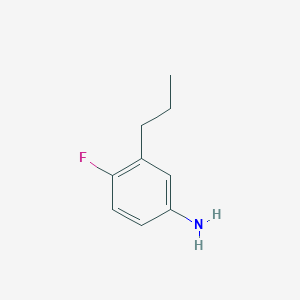
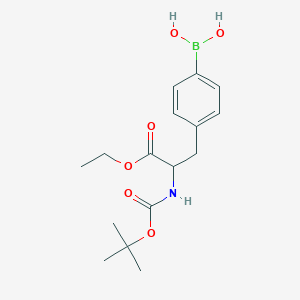

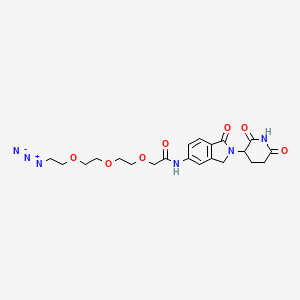

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)

